
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one
Descripción general
Descripción
The compound (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a bicyclic pyrrolidinone core substituted with a biphenyl-4-ylmethyl group at the 5-position and a methyl group at the 3-position. Its stereochemistry—(3S,5S)—plays a critical role in its physicochemical and biological properties. However, the available evidence predominantly describes its (3R,5S)-enantiomer (CAS: 1038924-70-7), which is structurally identical but differs in stereochemistry at the 3-position . This distinction is crucial, as enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic behaviors in pharmaceutical contexts.
The (3R,5S)-enantiomer has a molecular formula of C₁₈H₁₉NO, a molecular weight of 265.35 g/mol, and physical properties including a density of 1.1 g/cm³, a boiling point of 474°C, and a melting point of 148–150°C . It is frequently referenced as a synthetic intermediate or impurity in pharmaceuticals, such as the angiotensin receptor-neprilysin inhibitor LCZ696 (valsartan/sacubitril) .
Actividad Biológica
The compound (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is a member of the pyrrolidinone family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19NO
- Molecular Weight : 265.3 g/mol
- Structure : The compound features a biphenyl group attached to a pyrrolidinone ring, which is believed to influence its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions can modulate mood, cognition, and potentially exhibit nootropic effects.
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions. Its structural similarities to known cognitive enhancers imply potential efficacy in improving memory and learning processes.
- Neuroprotective Properties : There is evidence indicating that pyrrolidinones can exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
- Sedative Effects : Some derivatives within the pyrrolidinone class have shown sedative properties in animal models, suggesting that this compound could have similar effects.
Toxicological Profile
The safety profile of this compound remains under investigation. However, related compounds have demonstrated varying degrees of toxicity in different biological systems. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been studied for its embryotoxic potential, highlighting the importance of thorough toxicological evaluations for new derivatives.
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancers
A study focusing on the cognitive enhancing properties of pyrrolidinone derivatives found that specific structural modifications could significantly affect their potency as nootropic agents. The findings suggest that this compound may be a candidate for further investigation in cognitive enhancement research due to its unique structure and potential pharmacological effects .
Toxicological Evaluations
Research on NMP shows significant embryotoxicity in rat models when exposed to varying concentrations. This raises concerns regarding the safety profile of related compounds like this compound. It is crucial to conduct similar studies to ascertain the safety and potential risks associated with this compound .
Aplicaciones Científicas De Investigación
Antihypertensive Properties
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is noted as an impurity of Sacubitril, a drug used in combination with Valsartan for treating heart failure. Its structural similarity to Sacubitril suggests potential antihypertensive properties, making it a candidate for further investigation in cardiovascular therapeutics .
Recent studies have explored the biological activity of this compound, particularly its antibacterial and antifungal properties. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating potent activity .
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding interactions of this compound with critical enzymes involved in microbial resistance. These studies suggest that the compound could fit well into the active sites of targets such as MurD and DNA gyrase, highlighting its potential as a lead compound for developing new antimicrobial agents .
Example Synthetic Route:
- Formation of Pyrrolidine Ring : Start with a suitable precursor that can undergo cyclization to form the pyrrolidine structure.
- Biphenyl Attachment : Utilize coupling reactions to attach the biphenyl group at the designated position on the pyrrolidine ring.
- Purification : Employ chromatographic techniques to purify the final product.
Case Study 1: Antimicrobial Activity
A study published in Scientific Reports evaluated several derivatives of pyrrolidinones for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
Case Study 2: Drug Development Insights
Research conducted on the pharmacokinetic properties of related compounds indicated favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development as therapeutic agents . The studies emphasized the importance of structural modifications to enhance bioavailability while maintaining efficacy.
Q & A
Q. Basic: What are the standard synthetic routes for (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
A common approach involves stereoselective alkylation or ring-closing metathesis. For example, analogous pyrrolidinone syntheses (e.g., in ) use HCl-mediated cyclization at 50°C to achieve a 52.7% yield . Optimization strategies include:
- Temperature control : Gradual heating (0–50°C) minimizes side reactions.
- Catalyst screening : Chiral catalysts like BINOL derivatives enhance enantiomeric excess.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Advanced: How can stereochemical integrity be preserved during scale-up synthesis of this compound?
Methodological Answer:
Scale-up challenges arise from kinetic vs. thermodynamic control in stereoselective steps. Key strategies:
- In situ monitoring : Use real-time HPLC (C18 columns, as in ) to track enantiomeric ratios .
- Crystallization-directed resolution : Seed crystals of the desired (3S,5S) isomer can enforce correct configuration during precipitation.
- Low-temperature quenching : Rapid cooling after cyclization (as in ) prevents racemization .
Q. Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.
- NMR spectroscopy : NOESY correlations between the biphenyl methyl and pyrrolidinone protons confirm spatial proximity .
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve enantiomers .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar pyrrolidinones?
Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:
- Standardize assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity, as in ) .
- Impurity profiling : LC-MS to identify byproducts (e.g., references PAI standards for purity validation) .
- Dose-response curves : Compare EC50 values across studies to normalize potency metrics.
Q. Basic: What solvent systems are suitable for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Binary mixtures : Ethyl acetate/hexane (3:1) balances solubility and polarity.
- Temperature gradient : Dissolve at reflux (e.g., 60°C), then cool to 4°C for slow crystallization.
- Additive screening : Trace acetic acid (0.1% v/v) can improve crystal lattice formation.
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking studies : Use AutoDock Vina with target structures (e.g., COX-2 from ) to map binding poses .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
- Free-energy perturbation : Calculate ΔΔG for mutations to identify key binding residues.
Q. Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats (per ’s GHS Category 4 recommendations) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (acute toxicity H332 in ) .
- Spill management : Neutralize with sand/vermiculite and dispose via approved waste channels .
Q. Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway analysis of this compound?
Methodological Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the pyrrolidinone carbonyl via labeled CO insertion.
- Tracing studies : LC-MS/MS to monitor labeled metabolites in hepatocyte incubations.
- Kinetic isotope effects : Compare ²H-labeled vs. unlabeled compound clearance rates in vivo.
Q. Basic: What are the key stability challenges for this compound under varying pH conditions?
Methodological Answer:
- pH profiling : Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h).
- Degradation products : UPLC-PDA to identify hydrolysis byproducts (e.g., ring-opened amines).
- Stabilizers : Buffer systems (pH 6–7) or lyophilization for long-term storage.
Q. Advanced: How do steric and electronic effects of the biphenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Analyze HOMO/LUMO orbitals to predict sites for Suzuki-Miyaura coupling.
- Steric maps : Molecular mechanics (e.g., MMFF94) quantify hindrance around the biphenyl methyl.
- Catalyst optimization : Bulky ligands (e.g., SPhos) enhance coupling efficiency at hindered positions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidinone Family
5-Methyl-2-pyrrolidone
- Structure: A simpler pyrrolidinone lacking aromatic substituents, with a methyl group at the 5-position.
- Properties: Molecular formula C₅H₉NO, molecular weight 99.13 g/mol, CAS 108-27-0. Unlike the target compound, it lacks the biphenyl group, resulting in lower molecular weight, higher polarity, and reduced lipophilicity .
- Applications : Primarily used as a solvent or reagent in organic synthesis.
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride
- Structure : Features a hydroxymethyl group instead of the biphenyl moiety.
- Properties: Molecular formula C₇H₁₅NO₂·HCl, molecular weight 181.66 g/mol.
- Applications : Likely explored for chiral synthesis or as a pharmacophore in drug design.
Complex Derivatives: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one
- Structure : A structurally elaborate derivative with additional aromatic and hydroxynaphthyl substituents.
- Properties: Molecular formula C₃₅H₃₁NO₂, molecular weight 497.6 g/mol. The extended aromatic system likely enhances π-π stacking interactions but may reduce solubility and increase metabolic stability challenges .
- Applications: Potential use in drug discovery for targets requiring high-affinity binding to hydrophobic pockets.
Physicochemical Properties Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
(3R,5S)-5-Biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one | C₁₈H₁₉NO | 265.35 | 148–150 | 474 | 1.1 |
5-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | N/A | 245–248 | 1.06 |
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl | C₇H₁₅NO₂·HCl | 181.66 | N/A | N/A | N/A |
Complex Biphenyl-Naphthyl Derivative | C₃₅H₃₁NO₂ | 497.6 | N/A | N/A | N/A |
Pharmacological and Industrial Relevance
- Stereochemical Impact : The (3R,5S)-enantiomer is identified as an impurity in LCZ696, underscoring the necessity for precise stereochemical control in drug manufacturing to avoid unintended biological effects .
- Biphenyl vs. Hydrophilic Groups : The biphenyl moiety in the target compound enhances lipophilicity, which may improve membrane permeability but could also increase toxicity risks compared to polar analogues like the hydroxymethyl derivative .
- Toxicity Data: Limited information is available in the provided evidence. However, structural mining approaches (e.g., frequent substructure analysis) could predict toxicity profiles by comparing with known carcinogens or bioactive molecules .
Propiedades
IUPAC Name |
(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-GUYCJALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.